Auric chloride dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Auric chloride dihydrate, also known as Gold (III) chloride hydrate or Chloroauric acid, is a yellowish crystalline solid . It is used as a precursor to synthesize gold nanoparticles and exhibits very high catalytic activity .

Synthesis Analysis

Gold (III) chloride hydrate is used as a catalyst in various reactions such as asymmetric aldol reactions, diboration of vinylarenes, dehydrogenative dimerizations of trialkystannanes, carbonylation of olefins and amines, C-C, C-O bond couplings, oxidation of sulfides, and selective oxidation of thioethers .Molecular Structure Analysis

The linear formula for this compound is HAuCl4 · aq . The molecular weight on an anhydrous basis is 339.79 .Physical And Chemical Properties Analysis

This compound is a powder or crystal form substance with a concentration of approximately 50% Au . It has a density of 3.9 g/mL at 25 °C . The color of the substance is yellow .Applications De Recherche Scientifique

Crystallization Research : Nicolaas Busscher et al. (2010) explored the influence of evaporation on the crystallization of dihydrate cupric chloride solutions with additives, which could be relevant for understanding crystallization processes in similar compounds, such as Auric chloride dihydrate (Busscher, 2010).

Gold Solubility : P. Cloke and W. Kelly (1964) researched the conditions under which gold can be dissolved as the auric chloride complex, shedding light on the chemical behavior of gold in relation to chloride complexes (Cloke & Kelly, 1964).

Catalysis : Mukut Gohain et al. (2004) reported on the use of cupric chloride dihydrate as a catalyst in a solvent-free, microwave-assisted synthesis of dihydropyrimidinones, indicating potential catalytic applications for similar chloride dihydrates (Gohain et al., 2004).

Spectroscopy and Nanoparticle Formation : Studies by W. Ferguson (1927) and S. Eustis and M. El-Sayed (2006) on the spectrum of gold chloride and the photochemical generation of gold nanoparticles, respectively, demonstrate applications in spectroscopy and nanotechnology (Ferguson, 1927), (Eustis & El-Sayed, 2006).

Gold Leaching : Research by Sipi Seisko et al. (2019) on gold dissolution in cupric chloride solution offers insights into the leaching processes, which could be relevant for understanding the behavior of this compound in similar contexts (Seisko et al., 2019).

Biological Synthesis of Nanoparticles : U. Saraswathi et al. (2014) investigated the biological synthesis of gold nanoparticles using auric chloride, indicating potential biotechnological applications (Saraswathi et al., 2014).

Nanoparticle Stabilization and Synthesis : Thangavel Muthukumarasamyvel et al. (2017) discussed the auric chloride induced micellization in amphiphiles and stabilization of gold nanoparticles, which could be relevant for similar applications involving this compound (Muthukumarasamyvel et al., 2017).

Green Chemistry and Catalysts : Jiawei Zhong et al. (2018) focused on non-mercury catalysts in acetylene hydrochlorination, a domain where this compound could potentially play a role (Zhong et al., 2018).

Safety and Hazards

Auric chloride dihydrate is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 1 - Met. Corr. 1 - Skin Corr. 1B - STOT RE 2 Oral . It may be corrosive to metals, harmful if swallowed, and can cause severe skin burns and eye damage . It may also cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life with long-lasting effects .

Propriétés

| 10294-30-1 | |

Formule moléculaire |

AuCl3H2O |

Poids moléculaire |

321.34 g/mol |

Nom IUPAC |

trichlorogold;hydrate |

InChI |

InChI=1S/Au.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |

Clé InChI |

BSYLOTSXNQZYFW-UHFFFAOYSA-K |

SMILES |

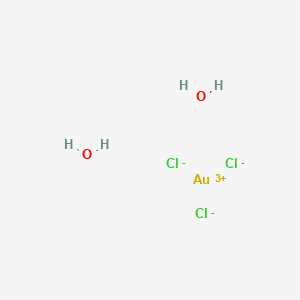

O.O.[Cl-].[Cl-].[Cl-].[Au+3] |

SMILES canonique |

O.Cl[Au](Cl)Cl |

Numéros CAS associés |

11118-27-7 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.